molecular formula C17H22N2 B1305273 Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine CAS No. 436099-99-9

Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine

Cat. No. B1305273
CAS RN: 436099-99-9
M. Wt: 254.37 g/mol
InChI Key: CIVSXRZEUHXWGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic building blocks. For instance, a series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives were synthesized from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione . Similarly, the synthesis of a monoazo dye compound was achieved and characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of "Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine."

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using techniques such as X-ray crystallography, IR, NMR, and elemental analysis. For example, the crystal structure of a monoazo dye was determined using X-ray diffraction . The structure of 4-dimethylaminoazobenzene derivatives was studied to discern structural requirements for carcinogenicity . These techniques could be applied to determine the molecular structure of "Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine."

Chemical Reactions Analysis

The reactivity of compounds with various functional groups is a key area of study. For instance, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines was investigated, leading to novel cyclic phosphonic analogues . The reactivity of a bis(amino)aryl-gold(I) dimer with alkyl halides was also explored . These studies provide a foundation for understanding the chemical reactions that "Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their structure and reactivity. The papers discuss various properties, such as antimicrobial activity , tautomeric equilibria , and the ability to form heterocyclic systems . These properties are important for understanding the behavior of "Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine" in different environments and could guide its potential applications.

Relevant Case Studies

The papers provide case studies of the synthesized compounds' applications. For example, some compounds displayed significant antimicrobial activity against various bacteria and fungi . Another study focused on the carcinogenic potential of azo compounds and their structural analogues . These case studies could inform potential uses and safety considerations for "Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine."

Scientific Research Applications

Fluorescence Enhancement

A study by Yang, Chiou, and Liau (2002) reported the synthesis and photochemical behavior of trans isomers related to Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine. The introduction of N-phenyl substituents to 4-aminostilbenes led to enhanced fluorescence due to a more planar ground-state geometry, a red shift of the absorption and fluorescence spectra, and high fluorescence quantum yields. This "amino conjugation effect" suggests potential applications in fluorescence-based sensors and materials science (Yang, Chiou, & Liau, 2002).

Polymer Solar Cells

Lv et al. (2014) applied an amine-based, alcohol-soluble fullerene derivative, closely related to Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine, as an acceptor and cathode interfacial material in polymer solar cells. This demonstrated the potential for using such compounds in the development of more efficient organic/polymer solar cells due to their high electron mobility (Lv et al., 2014).

Synthesis and Characterization of Schiff Base Ligands

Research by Hayvalı, Unver, and Svoboda (2010) on the synthesis, spectroscopic, spectrophotometric, and crystallographic investigations of compounds including Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine derivatives for potential applications in coordination chemistry and material science. The study provides insights into tautomeric equilibria and crystal structures, suggesting applications in the design of novel materials and ligands for metal coordination (Hayvalı, Unver, & Svoboda, 2010).

Chemical Reactivity and Ring Transformations

Plas, Haase, Zuurdeeg, and Vollering (2010) explored the reactions of heterocyclic compounds, akin to Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine, with nucleophiles, uncovering ring transformations and aminations that could be relevant for the synthesis of novel organic compounds and materials with specific chemical properties (Plas et al., 2010).

Cytotoxic Activity of Carboxamide Derivatives

Deady, Rodemann, Zhuang, Baguley, and Denny (2003) investigated the cytotoxic activity of carboxamide derivatives of Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine, highlighting their potential as potent cytotoxins against various cancer cell lines. This research could guide the development of new anticancer agents (Deady et al., 2003).

Future Directions

While specific future directions for research on Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine were not found in the sources I accessed, similar compounds are often studied for their potential uses in medicine, industry, and research .

properties

IUPAC Name

N,N-dimethyl-4-[(2-phenylethylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-19(2)17-10-8-16(9-11-17)14-18-13-12-15-6-4-3-5-7-15/h3-11,18H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVSXRZEUHXWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388868
Record name Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine

CAS RN

436099-99-9
Record name Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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